molecular formula C3H4F2O2 B12086861 2,2-Difluoroethyl formate CAS No. 1137875-58-1

2,2-Difluoroethyl formate

Cat. No.: B12086861
CAS No.: 1137875-58-1
M. Wt: 110.06 g/mol
InChI Key: VAXZXQURAFVHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoroethyl formate is an organic compound with the molecular formula C3H4F2O2. It is a formate ester derived from 2,2-difluoroethanol and formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl formate can be synthesized through the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. The reaction proceeds as follows: [ \text{CF}_2\text{HCH}_2\text{Cl} + \text{HCOONa} \rightarrow \text{CF}_2\text{HCH}_2\text{OCHO} + \text{NaCl} ] This reaction typically requires controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,2-difluoroethyl formate exerts its effects involves its ability to act as a formylating agent. The compound can transfer its formyl group to nucleophiles such as alcohols, amines, and N-hydroxylamines. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the formyl group .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoroethyl formate is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties.

Properties

CAS No.

1137875-58-1

Molecular Formula

C3H4F2O2

Molecular Weight

110.06 g/mol

IUPAC Name

2,2-difluoroethyl formate

InChI

InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2

InChI Key

VAXZXQURAFVHFF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.